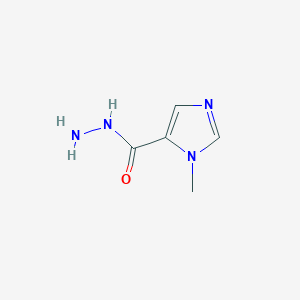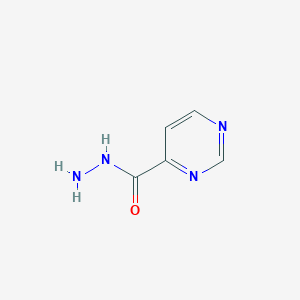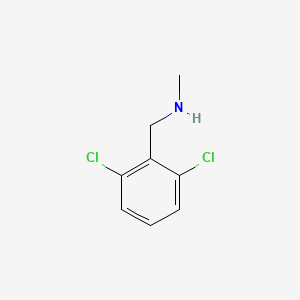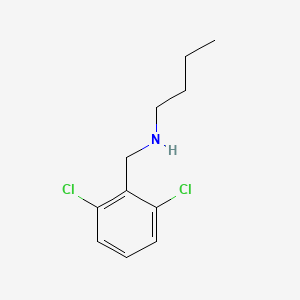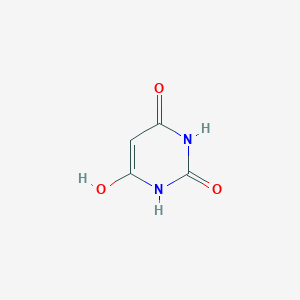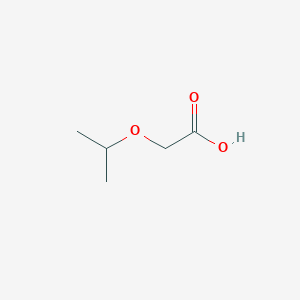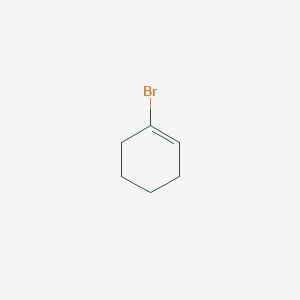
3-Fluorophenethylamine
Overview
Description
3-Fluorophenethylamine is a laboratory chemical . It is suitable for use in the preparation of ortho-metalated primary phenethylamines having electron-releasing and electron-withdrawing groups on the aromatic ring .
Synthesis Analysis
3-Fluorophenethylamine may be used in the synthesis of N-(3-florophenyl)ethylcaffeamide and its anti-inflammatory activity was evaluated . It can also be used in the synthesis of N-{2-[(3-fluorophenyl)ethyl]}-2-methylpropanamide .Molecular Structure Analysis
The molecular formula of 3-Fluorophenethylamine is C8H10FN . It has an average mass of 139.170 Da and a monoisotopic mass of 139.079727 Da .Physical And Chemical Properties Analysis
3-Fluorophenethylamine has a density of 1.1±0.1 g/cm³ . Its boiling point is 195.2±15.0 °C at 760 mmHg . The vapor pressure is 0.4±0.4 mmHg at 25°C . The enthalpy of vaporization is 43.1±3.0 kJ/mol . The flash point is 82.8±0.0 °C . The index of refraction is 1.516 . The molar refractivity is 39.3±0.3 cm³ . It has 1 H bond acceptor, 2 H bond donors, and 2 freely rotating bonds .Scientific Research Applications
Synthesis of Fluorinated Building Blocks
3-Fluorophenethylamine: is a valuable precursor in the synthesis of fluorinated building blocks, which are crucial for developing pharmaceuticals and agrochemicals. Its incorporation into larger molecules can significantly alter their physical and chemical properties, such as volatility, lipophilicity, and metabolic stability .
Development of Anti-inflammatory Agents
Researchers have utilized 3-Fluorophenethylamine in the synthesis of N-(3-fluorophenyl)ethylcaffeamide , a compound with potential anti-inflammatory properties. This application highlights the role of fluorinated compounds in medicinal chemistry, particularly in the design of new therapeutic agents .
Creation of Novel Organic Frameworks
The compound serves as a building block for creating complex organic frameworks. These frameworks can have a variety of applications, including catalysis, gas storage, and as components in electronic devices .
Safety and Hazards
3-Fluorophenethylamine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive, and causes serious eye damage . It is advised to not breathe its dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling. Wearing protective gloves, clothing, eye protection, and face protection is recommended .
Mechanism of Action
Target of Action
3-Fluorophenethylamine is a chemical compound with the formula C8H10FN The primary targets and their roles are not explicitly mentioned in the available resources
Mode of Action
It is known that it can be used in the synthesis of various compounds , but the specific interactions with its targets and the resulting changes are not clearly understood. More comprehensive studies are needed to elucidate these mechanisms.
Biochemical Pathways
It’s known that it can be used in the synthesis of various compounds , which suggests it may play a role in certain biochemical reactions.
Result of Action
It’s known that it can be used in the synthesis of various compounds , suggesting it may have certain effects at the molecular and cellular level.
properties
IUPAC Name |
2-(3-fluorophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6H,4-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCVZEYHEFAWHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50336462 | |
| Record name | 3-Fluorophenethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50336462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluorophenethylamine | |
CAS RN |
404-70-6 | |
| Record name | 3-Fluorophenethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50336462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-Fluorophenyl)ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of m-F-PEA contribute to improved charge transport in 2D/3D perovskite solar cells compared to other organic spacers like butylamine (BA)?
A1: The research paper highlights that the rigid molecular structure of m-F-PEA leads to weaker exciton-phonon interactions in 2D perovskite films compared to BA. [] Exciton-phonon interactions, essentially the coupling between light-generated excitons and lattice vibrations, can hinder efficient charge transport. Weaker interactions, facilitated by the rigid m-F-PEA, translate to improved carrier diffusion within the 2D perovskite layer. This enhanced diffusion allows charges to reach the interface with the 3D perovskite layer and contribute to current generation more efficiently. Consequently, 2D/3D perovskite solar cells treated with m-F-PEA exhibit higher fill factors and potentially better overall performance compared to those treated with BA, especially as the concentration of the 2D perovskite passivation layer increases.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



